molecular formula C6H14N2O B1271665 (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine CAS No. 72748-99-3

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine

Cat. No.: B1271665
CAS No.: 72748-99-3
M. Wt: 130.19 g/mol
InChI Key: BWSIKGOGLDNQBZ-ZCFIWIBFSA-N
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Description

®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules . This compound is particularly interesting due to its chiral nature, which makes it valuable in asymmetric synthesis and as a building block in the synthesis of various bioactive molecules.

Preparation Methods

The preparation of ®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine can be achieved through several synthetic routes One common method involves the use of ®-proline as a starting materialThe final step involves deprotection to yield the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of more cost-effective starting materials and reagents .

Chemical Reactions Analysis

®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to enantioselective proteins, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine can be compared with other similar compounds, such as:

    Prolinol: Another chiral pyrrolidine derivative used in asymmetric synthesis.

    Pyrrolidine-2-one: A related compound with different biological activities.

    Pyrrolidine-2,5-diones: Compounds with similar structural features but different applications. The uniqueness of ®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine lies in its specific chiral configuration and the presence of the methoxymethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-2-(methoxymethyl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSIKGOGLDNQBZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72748-99-3
Record name (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine contribute to the synthesis of enantiomerically pure α-hydroxy-ketones?

A1: this compound, often abbreviated as RAMP, plays a crucial role as a chiral auxiliary in the enantioselective synthesis of α-hydroxy-ketones []. The process involves several steps:

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